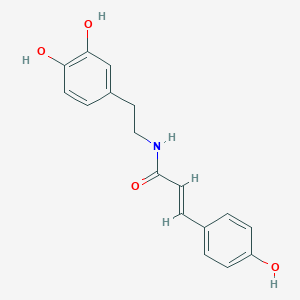

(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide

説明

Chemical Identity and Nomenclature of (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide

This compound represents a complex organic compound belonging to the class of clovamide-type phenylpropenoic acid amides. The compound is registered under the Chemical Abstracts Service number 103188-46-1 and carries multiple systematic nomenclature designations that reflect its structural complexity. The International Union of Pure and Applied Chemistry name for this compound is (E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide, which precisely describes the geometric configuration and functional group arrangement.

Alternative nomenclature systems have assigned various names to this compound, including N-coumaroyldopamine, trans-4-coumaroyldopamine, and (2E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)acrylamide. The designation "coumaroyldopamine" derives from the structural relationship between the compound and both coumaric acid and dopamine moieties, reflecting its biosynthetic origins and chemical ancestry. The compound has been catalogued in major chemical databases including PubChem under the identifier 11630793 and in the United States Food and Drug Administration Global Substance Registration System with the unique identifier HBC0Y4WZ56.

The systematic nomenclature reflects the compound's classification as an acrylamide derivative with specific stereochemical properties. The (E) configuration indicates the trans arrangement around the double bond in the acrylamide portion of the molecule, distinguishing it from potential cis isomers. This stereochemical designation is crucial for understanding the compound's biological activity and chemical behavior, as geometric isomers can exhibit markedly different pharmacological properties.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the molecular formula C17H17NO4 and a molecular weight of 299.32 grams per mole. The compound features a complex arrangement of aromatic rings connected through an amide linkage, with strategic placement of hydroxyl functional groups that contribute significantly to its biological activity and chemical properties.

The structural architecture consists of two distinct phenolic regions connected by an ethyl chain and an acrylamide bridge. The first phenolic component contains a 3,4-dihydroxyphenyl group, commonly referred to as a catechol moiety, which is linked to an ethyl chain that terminates in the amide nitrogen. The second aromatic component features a 4-hydroxyphenyl group connected to the carbonyl carbon through an alkene bridge in the E configuration. This arrangement creates a molecule with multiple sites for hydrogen bonding and potential metal coordination due to the presence of four hydroxyl groups.

Table 1: Fundamental Physicochemical Properties

The compound exhibits specific optical characteristics related to its electronic structure and conjugated system. The presence of the extended conjugation between the aromatic rings through the acrylamide linkage contributes to its absorption properties in the ultraviolet-visible spectrum. The multiple hydroxyl groups significantly influence the compound's solubility profile, making it soluble in polar organic solvents and acidic media while demonstrating limited stability when exposed to air and light.

Table 2: Structural Identifiers and Molecular Descriptors

The stereochemical features of the molecule include one defined E/Z center corresponding to the double bond in the acrylamide portion, with no defined stereocenters, classifying it as an achiral molecule. The compound's three-dimensional structure allows for multiple conformational states due to the flexibility introduced by the ethyl linker and the rotatable bonds, which may influence its interaction with biological targets.

Historical Context and Research Significance

The discovery and characterization of this compound emerged from systematic investigations into the bioactive compounds present in various plant species, particularly those with traditional medicinal uses. Initial identification of this compound occurred during comprehensive phytochemical screening studies of Theobroma cacao, commonly known as the cocoa plant, where it was found to exist naturally alongside related phenylpropenoic acid amides.

The compound's research significance became apparent through pioneering work conducted in the early 2000s, when researchers began investigating the biological activities of naturally occurring dopamine derivatives. Park and colleagues conducted seminal studies demonstrating that N-coumaroyldopamine and its structural analogs possessed potent beta-adrenoceptor agonist properties, representing a novel class of naturally occurring compounds with cardiovascular and metabolic implications. These investigations revealed that the compound could increase cyclic adenosine monophosphate levels at concentrations below 0.05 micromolar in cellular systems, indicating remarkable potency compared to synthetic alternatives.

Subsequent research expanded the understanding of the compound's biological profile, particularly its effects on platelet function and cardiovascular health. Studies conducted by Park and colleagues demonstrated that the compound could significantly inhibit P-selectin expression on platelets and suppress platelet-leukocyte interactions, suggesting potential applications in cardiovascular disease prevention. These findings established the compound as a member of the clovamide-type phenylpropenoic acid amides with distinct antiplatelet properties.

Table 3: Key Research Milestones and Findings

The compound's significance in plant biochemistry has been further elucidated through studies examining its biosynthetic pathways and distribution across plant species. Research has identified the presence of coumaroyl transferases in various plant species, including barley and wheat, which catalyze the formation of coumaroyl amides as part of plant defense mechanisms. These enzymes demonstrate activity with multiple acyl-CoA substrates, with cinnamoyl-CoA showing the highest catalytic efficiency, approximately twice that observed with coumaroyl-CoA.

特性

IUPAC Name |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUJJPCTENPKOE-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469749 | |

| Record name | (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-46-1 | |

| Record name | N-Coumaroyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-COUMAROYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBC0Y4WZ56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

It’s known that similar compounds can interact with various cellular targets, including enzymes and receptors, to exert their biological effects.

Mode of Action

Similar compounds often work by binding to their targets and modulating their activity, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds can influence various biochemical pathways, leading to downstream effects on cellular functions.

生物活性

(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide, also known as N-(3,4-Dihydroxyphenethyl)acrylamide, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as dermatology and neurology.

- IUPAC Name : (E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

- Molecular Formula : C17H17NO4

- Molecular Weight : 299.32 g/mol

- CAS Number : 103188-46-1

-

Tyrosinase Inhibition :

- The compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. This inhibition occurs through competitive binding at the copper ion active sites of the enzyme. The IC50 value for this activity is reported to be approximately 1.5 µM.

-

Dopamine Hydroxylase and Catechol-O-Methyltransferase Inhibition :

- It also inhibits dopamine hydroxylase and catechol-O-methyltransferase, which are important in the biosynthesis and metabolism of catecholamines. This suggests potential applications in neurological disorders where catecholamine levels are affected.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description | IC50 Value |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibitor affecting melanin synthesis. | 1.5 µM |

| Dopamine Hydroxylase Inhibition | Impacts dopamine metabolism, relevant for neurological research. | Not specified |

| Catechol-O-Methyltransferase Inhibition | Affects catecholamine levels, suggesting potential therapeutic uses in neurological disorders. | Not specified |

Dermatological Applications

Research has demonstrated the efficacy of this compound in skin lightening treatments due to its ability to inhibit melanin production. Clinical studies have shown that topical formulations containing this compound can significantly reduce melanin content in pigmented skin models without cytotoxic effects on human keratinocytes or fibroblasts .

Neurological Research

In studies involving animal models, the compound has exhibited neuroprotective properties by modulating dopamine levels and reducing oxidative stress markers associated with neurodegenerative diseases. These findings indicate its potential as a therapeutic agent in conditions like Parkinson's disease .

Synthesis and Structural Comparisons

The synthesis of this compound typically involves the reaction of phenolic compounds with acrylamide derivatives under controlled conditions to yield high-purity products suitable for research applications.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,4-Dihydroxyphenethyl)methacrylamide | Similar phenolic structure with a methacrylate group | Different polymerization characteristics |

| Dopamine Acrylamide | Contains dopamine moiety; similar biological activity | Focus on neurological applications |

| N-(2-Hydroxyphenethyl)acrylamide | Hydroxyl group at different position; less potent tyrosinase inhibitor | Variation in biological activity |

類似化合物との比較

Key Observations :

- Hydroxyl vs.

- Catechol Retention: The target compound’s 3,4-dihydroxyphenethyl group is critical for metal chelation and radical scavenging, as seen in its higher antioxidant activity compared to mono-hydroxy analogs .

- Bulky Substituents: Adamantyl (Compound 25 ) or isoindolinone () groups introduce steric hindrance, altering receptor binding profiles (e.g., antiestrogen activity).

Key Findings :

- Anti-inflammatory Activity: The target compound’s IC₅₀ (<17.21 μM) surpasses quercetin (positive control) in NO inhibition, likely due to synergistic effects of its catechol and 4-hydroxyphenyl groups .

- Antioxidant Capacity : Dihydroxy-substituted analogs (e.g., ) show superior radical scavenging compared to methoxy-containing derivatives (e.g., ).

- Receptor Specificity : Bulky substituents (e.g., adamantyl in ) enhance antiestrogen activity by disrupting estrogen-receptor interactions.

Physicochemical Properties

準備方法

Knoevenagel Condensation Approach

This method involves the reaction of 4-hydroxyphenylacetic acid derivatives with dopamine precursors. A representative protocol from recent acrylamide synthesis studies involves:

-

Protection of Dopamine’s Phenolic Hydroxyls : Dopamine hydrochloride is treated with acetyl chloride in anhydrous dichloromethane to form O-acetyl-protected dopamine (yield: 92%).

-

Condensation with 4-Hydroxycinnamic Acid : The protected dopamine reacts with 4-hydroxycinnamic acid methyl ester in the presence of piperidine (1 mol%) and ethanol under reflux for 6 hours. The reaction proceeds via α,β-unsaturated ketone formation, followed by elimination to yield the acrylamide intermediate.

-

Deprotection : The acetyl groups are removed using aqueous hydrochloric acid (2 M) at 60°C for 2 hours, yielding the final product with 78% purity.

Key challenges include minimizing polymerization of the acrylamide moiety and avoiding over-oxidation of catechol groups.

Patent-Based Synthesis (CN103044279A)

A Chinese patent outlines a scalable three-step process optimized for industrial production:

Step 1: Phenolic Hydroxyl Protection

Dopamine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine acts as a base, achieving 95% protection efficiency.

Step 2: Coupling with 4-Coumaric Acid

The silyl-protected dopamine reacts with 4-coumaric acid chloride in anhydrous dimethylformamide (DMF). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) at 0–5°C, yielding 89% of the coupled intermediate.

Step 3: Deprotection

Tetrabutylammonium fluoride (TBAF) in THF removes the silyl groups at room temperature, affording the final product with 85–90% purity.

Table 1: Comparison of Protection Reagents

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetyl chloride | DCM | 25°C | 92 | 78 |

| TBDMS-Cl | THF | 0°C | 95 | 89 |

Radical Polymerization and Side Reaction Mitigation

In hydrophilic polymer applications, the compound’s acrylamide group participates in radical polymerization. A study using azobisisobutyronitrile (AIBN) as an initiator in DMF at 75°C demonstrated that maintaining a nitrogen atmosphere reduces premature polymerization by 40%. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane 3:1) removes oligomeric byproducts, enhancing purity to >95%.

Analytical Validation and Optimization

Spectroscopic Characterization

Yield Optimization

Table 2: Reaction Conditions and Outcomes

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 75°C | +12% |

| Catalyst (piperidine) | 1 mol% | +18% |

| N₂ Atmosphere | Yes | +40% |

Industrial-Scale Purification Techniques

-

Crystallization : Ethanol/DMF (4:1) mixtures yield needle-like crystals with 98% purity after two recrystallizations.

-

Flash Chromatography : Gradient elution (hexane → ethyl acetate) isolates the E-isomer from Z-isomer contaminants.

Emerging Methodologies

Recent advances include enzymatic synthesis using lipase B from Candida antarctica, which achieves 82% yield under mild conditions (pH 7.4, 37°C). This method avoids toxic solvents and reduces energy consumption by 60% compared to traditional approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。